molecular formula C5H12N2O2 B1583779 D-鸟氨酸 CAS No. 348-66-3

D-鸟氨酸

货号 B1583779
CAS 编号: 348-66-3
分子量: 132.16 g/mol
InChI 键: AHLPHDHHMVZTML-SCSAIBSYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

D-Ornithine is a non-proteinogenic α-amino acid that plays a role in the urea cycle . It is an intermediate compound in the urea cycle, which is responsible for removing ammonia, a toxic byproduct of protein metabolism .


Synthesis Analysis

Ornithine is synthesized from arginine, another amino acid, and is then converted into citrulline in the urea cycle . A study on the biosynthesis of δ-poly-L-ornithine in Acinetobacter baumannii revealed that L-ornithine is the substrate for PosA, an enzyme involved in the process .


Molecular Structure Analysis

D-Ornithine has a molecular formula of C5H12N2O2. It consists of a carbon backbone with four carbon atoms, two nitrogen atoms, and a carboxylic acid group . The presence of two amino groups in ornithine makes it unique among other amino acids .


Chemical Reactions Analysis

Ornithine decarboxylase (ODC) catalyzes the decarboxylation of ornithine to produce putrescine, the first step in the metabolism of polyamines (putrescine, spermidine, and spermine), which are essential growth factors in eukaryotic cells .

科学研究应用

Phytoremediation Enhancement

D-ornithine has been identified as a significant metabolite in improving plant tolerance to environmental stressors such as particulate matter (PM) and volatile organic compounds (VOCs). In a study involving Sansevieria trifasciata , D-ornithine was used as an exogenous elicitor to induce antioxidant enzymes, which are crucial for the plant’s defense against PM and VOC stress . This suggests that D-ornithine could be pivotal in enhancing phytoremediation efforts, making plants more resilient to pollution.

Polyamine Biosynthesis

D-ornithine occupies a central role in the biosynthesis of polyamines, which are organic compounds having two or more primary amino groups. It acts as a precursor to polyamines like putrescine, which are essential for cell growth and differentiation. The regulation of D-ornithine could influence polyamine levels, thereby affecting various physiological processes in plants and animals .

Metabolic Pathways

In metabolic pathways, D-ornithine serves as a carrier compound in the urea cycle, particularly in mammals. It is derived from glutamate and is involved in the biosynthesis of arginine, which is indirectly linked to protein synthesis. This connection to the urea cycle highlights D-ornithine’s importance in metabolic regulation .

Amino Acid Interconversions

D-ornithine is at the crossroads of interconversions between glutamate and arginine, and the production of proline, polyamines, and several alkaloids. These interconversions are of tremendous importance to living cells, as they involve the flux of nitrogen through D-ornithine, which is rapid due to the cellular contents of the products it serves as a substrate for .

Stress Tolerance in Plants

The application of D-ornithine in plants has shown to improve tolerance against environmental stressors. By enhancing the production of certain amino acids and polyamines, D-ornithine can contribute to the genetic manipulation of plants for better stress tolerance, which is crucial for plant health and productivity .

Novel Amino Acid Insertion

Research has revealed that D-ornithine can co-opt the biosynthesis pathway of pyrrolysine, leading to the insertion of a new amino acid, pyrroline-carboxy-lysine (Pcl), instead of pyrrolysine (Pyl). This unexpected discovery opens up new avenues for the study of protein synthesis and the potential development of novel proteins with D-ornithine .

安全和危害

D-Ornithine should be handled with care. It is advised to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation .

未来方向

Research indicates that targeting the polyamine biosynthetic pathway by inhibiting ornithine decarboxylase (ODC) is a powerful approach in the fight against diverse viruses, including SARS-CoV-2 . Furthermore, gene therapy approaches for Ornithine Transcarbamylase Deficiency (OTCD) are being explored .

作用机制

Target of Action

D-Ornithine primarily targets enzymes involved in the urea cycle and polyamine synthesis . One of the key enzymes is ornithine δ-aminotransferase (OAT), which converts D-Ornithine to pyrroline-5-carboxylate . Another important target is ornithine decarboxylase, which initiates the synthesis of polyamines such as putrescine .

Mode of Action

D-Ornithine interacts with its targets to facilitate various biochemical reactions. In the urea cycle, D-Ornithine is converted into citrulline by ornithine transcarbamylase, a reaction that also involves carbamoyl phosphate . In polyamine synthesis, D-Ornithine is decarboxylated by ornithine decarboxylase to form putrescine .

Biochemical Pathways

D-Ornithine plays a central role in the urea cycle, which is crucial for the disposal of excess nitrogen . It also serves as the starting point for the synthesis of polyamines, which are essential for cell growth and proliferation . Furthermore, D-Ornithine can be converted into other amino acids such as proline and glutamic acid, which are essential for protein formation .

Pharmacokinetics

The ADME properties of D-Ornithine are critical for its bioavailabilityThey undergo metabolism primarily in the liver and are excreted in the urine .

Result of Action

The action of D-Ornithine leads to various molecular and cellular effects. It contributes to the disposal of excess nitrogen through the urea cycle . The synthesis of polyamines from D-Ornithine supports cell growth and proliferation . Additionally, the conversion of D-Ornithine into other amino acids aids in protein synthesis .

Action Environment

The action of D-Ornithine can be influenced by various environmental factors. For instance, the activity of the enzymes that D-Ornithine targets can be affected by factors such as pH, temperature, and the presence of cofactors or inhibitors. Moreover, the availability of D-Ornithine for its various roles can be influenced by dietary intake and the activity of intestinal bacteria .

属性

IUPAC Name

(2R)-2,5-diaminopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H12N2O2/c6-3-1-2-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLPHDHHMVZTML-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@H](C(=O)O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

125166-98-5
Record name Poly(D-ornithine)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125166-98-5
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DSSTOX Substance ID

DTXSID30883368
Record name D-Ornithine
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name D-Ornithine
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Product Name

D-ornithine

CAS RN

348-66-3
Record name D-Ornithine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ornithine, D-
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Record name D-Ornithine
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Record name D-ornithine
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Record name ORNITHINE, D-
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Record name D-Ornithine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-ornithine
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D-ornithine
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D-ornithine
Reactant of Route 5
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Reactant of Route 6
D-ornithine

Q & A

Q1: What is unique about the enzyme D-ornithine aminomutase from Clostridium sticklandii?

A1: D-ornithine aminomutase from Clostridium sticklandii is unusual because it requires both adenosylcobalamin (AdoCbl) and pyridoxal 5′-phosphate (PLP) as cofactors for its activity. [, ] This enzyme catalyzes the reversible conversion of D-ornithine to (2R,4S)-2,4-diaminopentanoic acid. []

Q2: How many subunits does D-ornithine aminomutase from Clostridium sticklandii have and what are their roles?

A2: D-ornithine aminomutase is a heterotetrameric enzyme composed of two OraS and two OraE subunits. [, ] OraS is crucial for allosteric regulation, while OraE contains the active site and binds AdoCbl and PLP. [, ]

Q3: What is the role of the OraS subunit in lysine 5,6-aminomutase activity?

A3: While lysine 5,6-aminomutase (KamDE) itself is not allosterically regulated by ATP, the OraS subunit from D-ornithine aminomutase can form a complex with KamDE and restore this regulation. [] This complex displays a lowered Km for both AdoCbl and PLP in the presence of ATP, suggesting a role for OraS in modulating cofactor binding. []

Q4: What is the role of Lys629 in D-ornithine aminomutase?

A5: Lysine 629 is essential for binding PLP in D-ornithine aminomutase. [] Mutation of this residue to methionine (K629M) renders the enzyme inactive and unable to bind PLP. []

Q5: How does the substrate analogue D-2,4-diaminobutryic acid (DAB) affect D-ornithine aminomutase activity?

A6: DAB competitively inhibits D-ornithine aminomutase with a Ki of 96 ± 14 μM. [] Stopped-flow absorbance studies show that DAB induces rapid homolysis of the AdoCbl Co-C bond, similar to the natural substrate D-ornithine, but leads to stable cob(II)alamin formation, unlike D-ornithine. []

Q6: What is the function of the radical S-adenosyl-l-methionine (SAM) enzyme PylB in pyrrolysine biosynthesis?

A8: PylB, a radical SAM enzyme, catalyzes the first step in pyrrolysine biosynthesis by converting L-lysine to (3R)-3-methyl-D-ornithine (3MO). [] Instead of abstracting a hydrogen atom from the amino-nitrogen, PylB initiates radical-based β-scission by abstracting a hydrogen atom from the Cγ position of L-lysine. []

Q7: What unexpected shunt product is formed during the PylB-catalyzed reaction?

A9: In vitro studies have shown that PylB catalyzes the formation of 5'-thioadenosine as a significant shunt product. [] It is proposed that this arises from the quenching of the 5'-deoxyadenosyl radical by the nearby [Fe4S4] cluster within PylB. []

Q8: How does the enzyme PylD contribute to pyrrolysine biosynthesis?

A10: PylD, a dehydrogenase, catalyzes the final step in pyrrolysine biosynthesis. [] It converts the isopeptide L-lysine-Nε-3R-methyl-D-ornithine to pyrrolysine through a series of reactions involving dehydrogenation at the C5 position of the methylornithine moiety and subsequent ring closure. [, ]

Q9: Can PylD be used to synthesize other pyrrolysine analogs?

A11: Yes, studies combining chemical synthesis, enzyme kinetics, and X-ray crystallography have shown that PylD can oxidize various isopeptides, leading to the formation of novel pyrrolysine analogs. [] This highlights the potential of PylD for biocatalytic applications in synthesizing unnatural amino acids. []

Q10: What structural features of DOKDC determine its substrate specificity for D-amino acids?

A12: DOKDC, a Fold III PLP-dependent decarboxylase, exhibits stereospecificity for D-lysine and D-ornithine. [] Its crystal structure reveals a tyrosine residue in the active site, replacing a conserved phenylalanine found in enzymes that decarboxylate L-amino acids. [] This tyrosine residue, along with other structural features, prevents the binding of L-amino acids, thereby conferring D-amino acid specificity to DOKDC. []

Q11: How does the stereochemistry of the product differ between DOKDC and other Fold III decarboxylases?

A13: While most Fold III decarboxylases catalyze decarboxylation with retention of configuration, DOKDC uniquely facilitates decarboxylation with inversion of stereochemistry. [] This difference arises from the positioning of the PLP-binding lysine residue on the re face of the PLP in DOKDC, leading to protonation of the product from the opposite side and resulting in inversion of configuration. []

Q12: What is the effect of D-ornithine on tobacco cells under salt stress?

A14: Exogenous application of D-ornithine has been shown to alleviate salt stress in tobacco cells. [, ] It enhances the activity of antioxidant enzymes like superoxide dismutase, catalase, and peroxidase, contributing to a reduction in H2O2 levels and protecting cell membrane integrity. [] This protective effect suggests a potential application of D-ornithine in improving plant stress tolerance. [, ]

Q13: How do L-ornithine and D-ornithine differentially regulate nicotine and polyamine biosynthesis in tobacco cells?

A15: Exogenous application of L-ornithine in tobacco cells primarily enhances putrescine and nicotine production. [] In contrast, D-ornithine significantly increases spermidine and spermine accumulation without affecting nicotine levels. [] This differential regulation is attributed to the specific upregulation of S-adenosylmethionine decarboxylase, a key enzyme in spermidine/spermine biosynthesis, by D-ornithine but not L-ornithine. []

Q14: What is the significance of D-ornithine in the context of siderophores?

A16: D-ornithine is a key structural component of erythrochelin, a hydroxamate-type siderophore produced by Saccharopolyspora erythraea. [] This siderophore plays a crucial role in iron acquisition for the bacterium. [] The chemical synthesis of erythrochelin highlights the importance of D-ornithine in constructing its 2,5-diketopiperazine ring. []

Q15: How does the siderophore vicibactin differ from vicibactin 7101?

A17: Vicibactin, a cyclic trihydroxamate siderophore produced by Rhizobium leguminosarum bv. viciae, is composed of (R)-2,5-diamino-N2-acetyl-N5-hydroxypentanoic acid (N2-acetyl-N5-hydroxy-D-ornithine) and (R)-3-hydroxybutanoic acid units. [] In contrast, vicibactin 7101 lacks the acetyl group on the N2 of N5-hydroxy-D-ornithine, resulting in a positive charge. [] Despite this difference, vicibactin 7101 remains functional as a siderophore, suggesting the importance of the trihydroxamate core structure for iron binding and uptake. []

Q16: What is the role of D-ornithine in the biosynthesis of the cyclic dipeptide found in the Dobsonfly, Protohermes grandis Thunberg?

A18: A novel cyclic dipeptide composed solely of D-ornithine has been isolated from Protohermes grandis Thunberg. [] This finding suggests a specific enzymatic pathway for D-ornithine cyclodimerization in this organism, highlighting the diverse metabolic fates of D-amino acids in nature. []

Q17: How does D-ornithine contribute to the structure of the antibiotic bacitracin A?

A19: D-ornithine is an essential amino acid in the structure of bacitracin A, a cyclic peptide antibiotic. [, ] Its incorporation into the peptide chain is crucial for the antibiotic activity of bacitracin A. [, ]

Q18: What are the implications of finding homoserine and diaminobutyric acid in the cell walls of some plant-pathogenic corynebacteria?

A20: The identification of homoserine and diaminobutyric acid in the cell wall mucopeptide precursors and cell walls of plant-pathogenic corynebacteria suggests a unique mechanism of cell wall cross-linking in these bacteria. [] The presence of D-diaminobutyric acid in Corynebacterium insidiosum and its proposed role in cross-linking, analogous to D-ornithine in Corynebacterium poinsettiae, highlights the diverse strategies employed by bacteria for cell wall assembly and integrity. []

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